5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 5-chloro-2-fluorophenyl group: This step involves the use of a halogenated phenyl derivative, such as 5-chloro-2-fluorobenzene, which can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring or phenyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-fluorophenylboronic acid: This compound shares the 5-chloro-2-fluorophenyl group but differs in the presence of a boronic acid group instead of a pyrazole ring and carboxylic acid group.
5-chloro-2-fluorobenzene: This compound contains the 5-chloro-2-fluorophenyl group but lacks the pyrazole ring and carboxylic acid group.
Uniqueness
5-(5-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its pyrazole ring, 5-chloro-2-fluorophenyl group, and carboxylic acid group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C10H6ClFN2O2 |
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Molecular Weight |
240.62 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
KFBUEDZUPXYSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)F |
Origin of Product |
United States |
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